molecular formula C12H19N B6352980 (Butan-2-yl)[(3-methylphenyl)methyl]amine CAS No. 1019599-56-4

(Butan-2-yl)[(3-methylphenyl)methyl]amine

Cat. No. B6352980
CAS RN: 1019599-56-4
M. Wt: 177.29 g/mol
InChI Key: FXYQPIHNQMUXND-UHFFFAOYSA-N
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Description

“(Butan-2-yl)[(3-methylphenyl)methyl]amine” is an organic compound composed of butane and amine, with a phenyl group substituted at the third carbon. It provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .


Synthesis Analysis

Traditionally, this hindered amine has been challenging to access . The synthesis of amines can be achieved by various methods such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H19N . The molecular weight is 177.29 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 177.29 g/mol. More specific properties such as melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Structural Elucidation and Comparative Analysis

This compound has been identified and analyzed in the context of its structural properties and comparison with related compounds. In one study, a new homologue strictly controlled as a narcotic was found being sold under the name MBDB, and its physico-chemical data, including structure elucidation, was reported for the first time, highlighting its relevance in forensic science and materials research (Matsumoto et al., 2006).

Synthesis and Chemical Reactions

Research has focused on the synthesis of related compounds and their reactions. For example, the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol was studied, demonstrating the compound's versatility in organic synthesis (Novakov et al., 2017). Another study described the development of a practical, efficient, and stereoselective process for preparing a key intermediate in antibiotic synthesis, showcasing the compound's application in pharmaceutical development (Fleck et al., 2003).

Crystal Structures and Material Science

The compound has also been involved in research on crystal structures and material science. One study synthesized derivatives and characterized their structures using FTIR, 1H NMR, 13C NMR spectroscopic techniques, and X-ray diffraction, contributing to the understanding of molecular structures and interactions (Jebas et al., 2013).

Intermediate in Drug Synthesis

It serves as a key intermediate in the synthesis of pharmaceuticals, such as repaglinide, demonstrating its importance in drug development. An improved process for repaglinide via an efficient one-pot process of a related intermediate highlighted the compound's role in enhancing synthetic methodologies (Kolla et al., 2006).

Safety and Hazards

The safety and hazards associated with “(Butan-2-yl)[(3-methylphenyl)methyl]amine” are not explicitly mentioned in the available resources. It is recommended to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Future Directions

“(Butan-2-yl)[(3-methylphenyl)methyl]amine” is used as a building block in organic synthesis and medicinal chemistry . It is expected to continue to play a role in the preparation of drug candidates containing hindered amine motifs .

Mechanism of Action

Pharmacokinetics

The compound’s molecular weight, which is 177.29 g/mol, suggests that it could be well absorbed in the body. .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (Butan-2-yl)[(3-methylphenyl)methyl]amine. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. .

Biochemical Analysis

Cellular Effects

The cellular effects of (Butan-2-yl)[(3-methylphenyl)methyl]amine are currently unknown. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. It is known that amines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways of this compound are not well-understood. Similar compounds have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Similar compounds have been shown to interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-understood. Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

properties

IUPAC Name

N-[(3-methylphenyl)methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-11(3)13-9-12-7-5-6-10(2)8-12/h5-8,11,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYQPIHNQMUXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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